S(-)-Pentobarbital sodium

Catalog No.
S16100328
CAS No.
21642-82-0
M.F
C11H17N2NaO3
M. Wt
248.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S(-)-Pentobarbital sodium

CAS Number

21642-82-0

Product Name

S(-)-Pentobarbital sodium

IUPAC Name

sodium;5-ethyl-5-[(2S)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione

Molecular Formula

C11H17N2NaO3

Molecular Weight

248.25 g/mol

InChI

InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1

InChI Key

QGMRQYFBGABWDR-FJXQXJEOSA-M

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Isomeric SMILES

CCC[C@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

S(-)-Pentobarbital sodium is a short-acting barbiturate primarily used as a sedative, anesthetic, and anticonvulsant. It is the sodium salt of pentobarbital, which is derived from barbituric acid. The compound is commonly administered in clinical settings for various purposes, including pre-anesthetic sedation and the management of seizures. Pentobarbital sodium is noted for its rapid onset of action and relatively short duration of effect, making it suitable for procedures requiring quick sedation.

Chemically, pentobarbital sodium is designated as sodium 5-ethyl-5-(1-methylbutyl)barbiturate. It appears as a white crystalline powder that is freely soluble in water and alcohol but insoluble in organic solvents like benzene and ether . The compound's molecular formula is C11H18N2O3C_{11}H_{18}N_{2}O_{3} with a molecular weight of approximately 226.276 g/mol .

Typical of barbiturates:

  • Deprotonation: In aqueous solutions, pentobarbital can exist in both protonated and deprotonated forms depending on the pH.
  • Reactions with Strong Oxidizing Agents: The compound can react with strong oxidizers, which may lead to hazardous situations, particularly if exposed to heat or flames .
  • Hydrolysis: In the presence of water, pentobarbital sodium can hydrolyze, although this process is generally slow under normal conditions.

The stability of pentobarbital sodium under standard laboratory conditions allows it to be stored effectively without significant degradation .

Pentobarbital sodium exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances GABAergic transmission by increasing the duration of ion channel opening upon GABA binding, leading to increased inhibitory neurotransmission. At higher doses, pentobarbital can activate GABA receptors independently of GABA presence.

Pharmacodynamics

  • Sedative Effects: Induces sleep rapidly, typically within 30 seconds when administered intravenously.
  • Anticonvulsant Properties: Effective in controlling seizures during emergencies.
  • Respiratory Depression: High doses can lead to respiratory arrest, which is a critical risk associated with its use .

Pentobarbital sodium is synthesized through a multi-step process involving the alkylation of barbituric acid derivatives. The key steps include:

  • Alkylation: The reaction of barbituric acid with 2-bromopentane leads to the formation of pentobarbital.
  • Neutralization: The resulting free acid form is then converted into its sodium salt by neutralizing it with sodium hydroxide or sodium bicarbonate.

The synthesis process emphasizes careful control of reaction conditions to ensure high yields and purity of the final product .

Pentobarbital sodium has several applications across medical and veterinary fields:

  • Sedation: Used for pre-anesthetic sedation in humans and animals.
  • Euthanasia: Commonly employed in veterinary practices for humane euthanasia due to its rapid action.
  • Lethal Injection: Utilized in some jurisdictions for capital punishment due to its ability to induce rapid unconsciousness followed by respiratory arrest.
  • Seizure Control: Administered during status epilepticus when rapid control of seizures is necessary .

Pentobarbital sodium interacts with various substances, particularly other central nervous system depressants:

  • Ethanol: Co-administration can enhance sedative effects leading to increased risk of respiratory depression.
  • Benzodiazepines and Opioids: Use together may result in additive effects on CNS depression.
  • Antihistamines: May also potentiate sedative effects when combined with pentobarbital .

These interactions necessitate careful monitoring when prescribing pentobarbital sodium alongside other medications.

Several compounds share structural or functional similarities with pentobarbital sodium:

Compound NameTypeDuration of ActionPrimary Use
AmobarbitalBarbiturateShortSedative, anesthetic
SecobarbitalBarbiturateShortSedative
PhenobarbitalBarbiturateLongAnticonvulsant
ThiopentalBarbiturateUltra-shortAnesthetic induction

Uniqueness of Pentobarbital Sodium

Pentobarbital sodium stands out due to its specific applications in both human medicine and veterinary practices, particularly its use in euthanasia and lethal injection protocols. Its rapid onset and effectiveness as an anticonvulsant also distinguish it from other barbiturates that may have longer durations or different primary uses .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

248.11368669 g/mol

Monoisotopic Mass

248.11368669 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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